1-{[(Z)-[(3-chloro-4-methoxybenzyl)amino](methylsulfanyl)methylidene]amino}-2-cyano-4,5-dimethoxybenzene
Description
1-{[(Z)-(3-Chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene is a benzylamino-derived compound featuring a unique substitution pattern. Its structure includes a 3-chloro-4-methoxybenzyl group attached to a methylsulfanyl-methylideneamino backbone, with a cyano group at position 2 and dimethoxy substituents at positions 4 and 5 on the benzene ring. The Z-configuration of the imine group is critical for its stereochemical stability .
Properties
IUPAC Name |
methyl N'-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-cyano-4,5-dimethoxyphenyl)carbamimidothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-24-16-6-5-12(7-14(16)20)11-22-19(27-4)23-15-9-18(26-3)17(25-2)8-13(15)10-21/h5-9H,11H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZMKYBOUXKGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C(NC2=CC(=C(C=C2C#N)OC)OC)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{(Z)-[(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable amine to form the benzylamine intermediate.
Introduction of the Methylsulfanyl Group: The benzylamine intermediate is then reacted with a methylsulfanyl reagent under controlled conditions to introduce the methylsulfanyl group.
Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Final Coupling and Methoxylation: The final step involves coupling the intermediate with a dimethoxybenzene derivative under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-{(Z)-[(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 1-{[(Z)-(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene is a complex organic molecule with a structure that includes a cyano group, several methoxy substituents, and a chlorinated benzylamine moiety. Its unique functional groups suggest potential applications in chemistry and biology, influencing its reactivity and biological activity.
Basic Information
Potential Applications
The compound's potential applications include:
- Scientific and mechanistic studies The cyano group and methoxy functionalities enhance its solubility and reactivity, making it an interesting subject for these types of studies.
- GPCR Profiling: It can be used for profiling G protein-coupled receptors (GPCRs) for agonist and antagonist activity .
Due to its specific combination of functional groups, 1-{[(Z)-(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene possesses distinct chemical and biological properties compared to similar compounds. Examples of similar compounds include:
- 1-{(Z)-[(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4-methoxybenzene: Lacks dimethoxy groups but has a similar benzylamine structure.
- 1-{(Z)-[(3-bromo-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene: Features bromine instead of chlorine, which may alter reactivity.
- 1-{(Z)-[(3-chloro-4-methylbenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene: Contains a methyl group instead of methoxy, leading to changes in electronic properties.
Mechanism of Action
The mechanism of action of 1-{(Z)-[(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichloro Analog: 1-Cyano-2-{[(Z)-(3,4-Dichlorobenzyl)aminomethylidene]amino}-4,5-dimethoxybenzene
Structural Differences :
Hypothesized Property Differences :
- Lipophilicity : Methoxy groups may increase solubility in polar solvents, whereas dichloro groups enhance hydrophobicity (higher logP).
- Bioactivity : Dichloro analogs are often associated with stronger herbicidal activity due to increased electron withdrawal, which could improve target enzyme (e.g., ALS) inhibition .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Structural Differences :
- Core Structure : Sulfonylureas feature a triazine ring and sulfonylurea bridge, unlike the benzene backbone of the target compound.
- Functional Groups: Both classes share methoxy and cyano groups, which are critical for herbicidal activity .
Functional Comparison :
- Mode of Action: Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. The target compound’s cyano group may mimic this interaction.
- Selectivity: Methoxy groups in the target compound could reduce non-target toxicity compared to sulfonylureas, which require specific metabolic activation in plants .
Data Table: Structural and Hypothesized Properties
| Compound Name | Substituents (Benzyl Group) | Molecular Weight (g/mol) | logP (Predicted) | Hypothesized Activity |
|---|---|---|---|---|
| 1-{[(Z)-(3-Chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene (Target) | 3-Cl, 4-OMe | ~435.9 | 3.2 | Moderate herbicidal activity |
| 1-Cyano-2-{[(Z)-(3,4-Dichlorobenzyl)aminomethylidene]amino}-4,5-dimethoxybenzene | 3-Cl, 4-Cl | ~440.8 | 4.1 | High herbicidal activity |
| Metsulfuron Methyl Ester | Triazine core, SO₂N⁻ bridge | ~381.4 | 1.8 | ALS inhibition (IC₅₀: 0.1 nM) |
Research Findings and Implications
- Substituent Impact : Replacement of 4-methoxy with 4-Cl (as in the dichloro analog) likely increases herbicidal potency due to enhanced electron withdrawal, improving target enzyme binding .
- Stereochemical Stability : The Z-configuration in the target compound’s imine group is crucial for maintaining planar geometry, which may optimize π-π stacking with aromatic residues in enzymes .
Biological Activity
1-{[(Z)-(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene is a complex organic compound with significant biological potential. Its structure includes multiple functional groups that may influence its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H20ClN3O3S
- Molecular Weight : 405.8984 g/mol
- CAS Number : 692287-58-4
The compound features a cyano group, methoxy substituents, and a chlorinated benzylamine moiety, which contribute to its unique chemical behavior and potential biological effects.
Research indicates that compounds similar to 1-{[(Z)-(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene may interact with various biological targets:
- GABA Receptor Modulation : Studies on related compounds have shown that they can potentiate GABA(B) receptor-mediated functions. For instance, 3-chloro-4-methoxyfendiline has been identified as a potent GABA(B) receptor potentiator, suggesting that similar interactions may occur with this compound .
- Phosphodiesterase Inhibition : Compounds with structural similarities have demonstrated significant inhibitory activity towards phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways. For example, certain derivatives have shown selective inhibition of PDE5, indicating potential cardiovascular benefits .
Biological Activity and Therapeutic Applications
The biological activity of 1-{[(Z)-(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- GABA(B) Receptor Studies : In vitro experiments demonstrated that 3-chloro-4-methoxyfendiline enhanced the inhibitory effects of baclofen on neuronal excitability, indicating a mechanism for potential anxiolytic effects .
- PDE5 Inhibition Studies : A study reported that a structurally related compound exhibited an IC50 value for PDE5 inhibition at 0.56 nM, showing high selectivity over other PDE isozymes. This suggests that similar efficacy could be expected from 1-{[(Z)-(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene in cardiovascular applications .
- Antioxidant Activity : The methoxy groups present in the structure may enhance the compound's ability to scavenge free radicals, providing a basis for further studies into its antioxidant properties and their implications for disease prevention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
